amine](/img/structure/B7902104.png)
[(3-Bromo-4-chlorophenyl)methyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a propan-2-ylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-chlorophenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-chlorobenzyl chloride and isopropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-bromo-4-chlorobenzyl chloride is reacted with isopropylamine in an organic solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then cooled, and the product is extracted and purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (3-Bromo-4-chlorophenyl)methylamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product extraction can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-chlorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary amines or amides.
Scientific Research Applications
(3-Bromo-4-chlorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-4-chlorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-fluorophenyl)methylamine
- (3-Chloro-4-bromophenyl)methylamine
- (3-Bromo-4-methylphenyl)methylamine
Uniqueness
(3-Bromo-4-chlorophenyl)methylamine is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
N-[(3-bromo-4-chlorophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-7(2)13-6-8-3-4-10(12)9(11)5-8/h3-5,7,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHKJCNHDVGUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
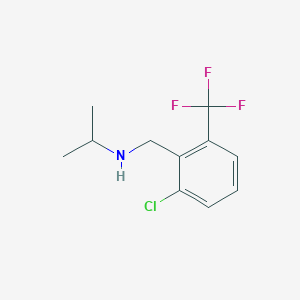
![N-[(4-Fluoro-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B7902040.png)
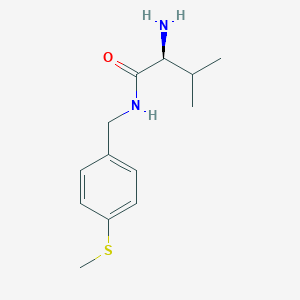
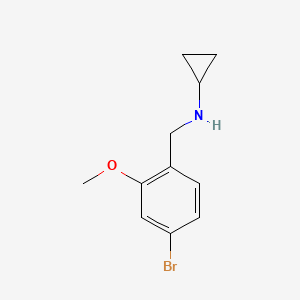
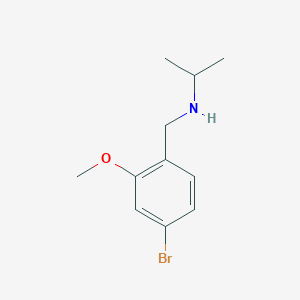
![3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B7902062.png)
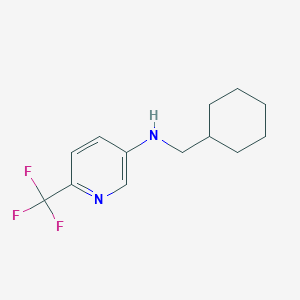
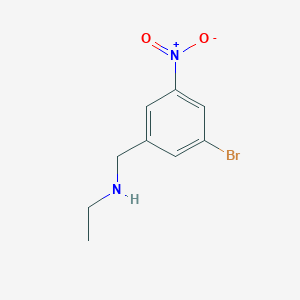
![N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7902079.png)
![N-[(3-bromo-4-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7902081.png)
![N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7902088.png)
![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopentanamine](/img/structure/B7902090.png)
amine](/img/structure/B7902096.png)

